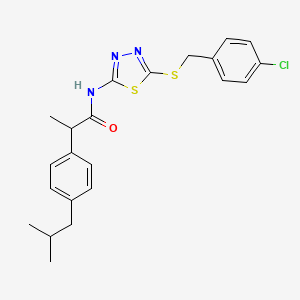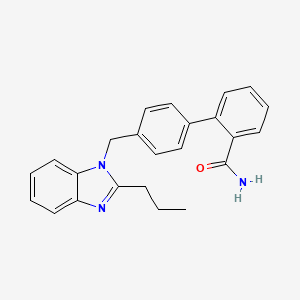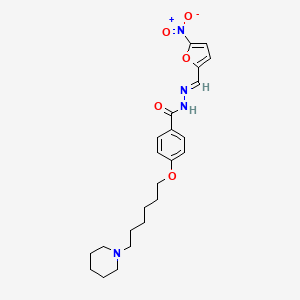
Tgf|A1-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tgf|A1-IN-3 is a compound known for its inhibitory effects on the activation and proliferation of fibroblasts. It is a diarylacylhydrazones derivative and has shown potential in the treatment of idiopathic pulmonary fibrosis (IPF) by targeting the transforming growth factor-beta (TGF-β) signaling pathway .
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Tgf|A1-IN-3 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification techniques such as recrystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards.
化学反応の分析
Types of Reactions
Tgf|A1-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles and electrophiles: Such as halides, amines, and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
科学的研究の応用
Tgf|A1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential as a synthetic intermediate.
Biology: Investigated for its role in modulating cellular processes, particularly in the context of fibrosis and cancer.
作用機序
Tgf|A1-IN-3 exerts its effects by inhibiting the TGF-β signaling pathway. This pathway is crucial for regulating cell growth, differentiation, and extracellular matrix production. The compound binds to TGF-β receptors, preventing the activation of downstream signaling molecules such as Smad2/3. This inhibition leads to reduced fibroblast activation and proliferation, making it a promising candidate for treating fibrotic diseases .
類似化合物との比較
Similar Compounds
TGFβ1-IN-3: Another diarylacylhydrazones derivative with similar inhibitory effects on fibroblast activation and proliferation.
Nintedanib: A kinase inhibitor used to treat advanced adenocarcinoma lung cancer, which also targets the TGF-β signaling pathway.
Uniqueness
Tgf|A1-IN-3 is unique due to its specific structure and high potency in inhibiting fibroblast activation and proliferation. Its effectiveness in targeting the TGF-β signaling pathway makes it a valuable compound for research and potential therapeutic applications.
Conclusion
This compound is a promising compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit the TGF-β signaling pathway and reduce fibroblast activation makes it a valuable tool in the study and treatment of fibrotic diseases and cancer. Further research and development are needed to fully explore its potential and optimize its use in various applications.
特性
分子式 |
C23H30N4O5 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-4-(6-piperidin-1-ylhexoxy)benzamide |
InChI |
InChI=1S/C23H30N4O5/c28-23(25-24-18-21-12-13-22(32-21)27(29)30)19-8-10-20(11-9-19)31-17-7-2-1-4-14-26-15-5-3-6-16-26/h8-13,18H,1-7,14-17H2,(H,25,28)/b24-18+ |
InChIキー |
BIJZSBWAQJBCDA-HKOYGPOVSA-N |
異性体SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
C1CCN(CC1)CCCCCCOC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


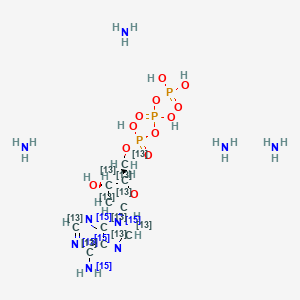
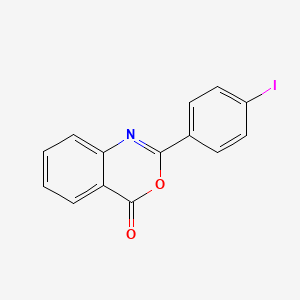
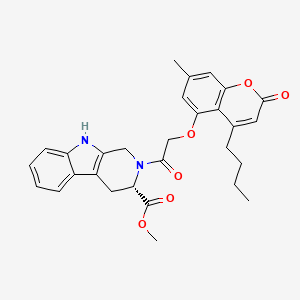
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405127.png)

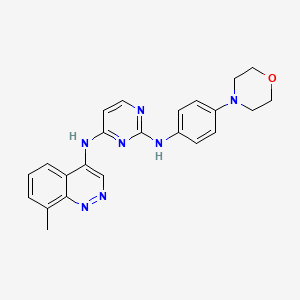

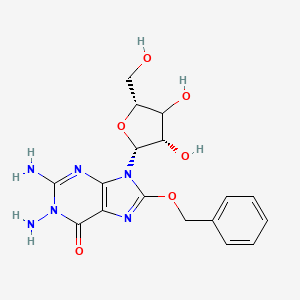
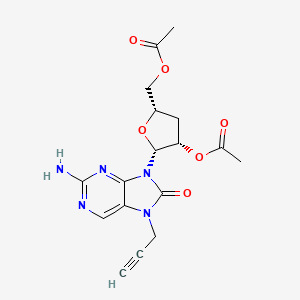
![2-[3-[(2R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxypropyl]isoindole-1,3-dione](/img/structure/B12405163.png)

